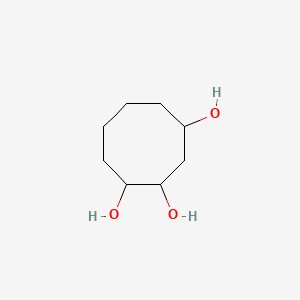

Cyclooctane-1,2,4-triol

Description

Significance of Cyclooctane (B165968) Architectures in Organic and Supramolecular Chemistry

Cyclooctane, a saturated hydrocarbon with an eight-carbon ring, and its derivatives are fundamental building blocks in organic synthesis. researchgate.net Their importance stems from their conformational complexity and their presence in various natural products and synthetic compounds with significant biological activity. researchgate.netmdpi.com The cyclooctane framework provides a unique balance of flexibility and rigidity, making it an attractive scaffold for designing target-oriented molecules in drug discovery. mdpi.com In supramolecular chemistry, the three-dimensional structure of cyclooctane derivatives allows for the construction of complex host-guest systems and self-assembling materials. beilstein-journals.orgresearchgate.net The defined spatial arrangement of functional groups on the cyclooctane ring can direct non-covalent interactions, leading to the formation of ordered structures with novel properties. beilstein-journals.org

Overview of Polyhydroxylated Cyclic Compounds and their Academic Relevance

Polyhydroxylated cyclic compounds, often referred to as cyclitols, are a broad class of molecules characterized by a cycloalkane ring bearing multiple hydroxyl (-OH) groups. arkat-usa.orgontosight.ai These compounds are of immense academic interest due to their structural similarity to carbohydrates and their roles in various biological processes. arkat-usa.orgub.edu The presence of multiple hydroxyl groups imparts high polarity and the ability to form extensive hydrogen bond networks, influencing their solubility and interactions with biological targets. ontosight.aiacs.org The study of polyhydroxylated compounds, such as the isomers of cyclohexanetriol, has been crucial for advancing our understanding of stereochemistry and conformational analysis. arkat-usa.org Furthermore, these compounds serve as versatile synthetic intermediates for the preparation of a wide range of biologically active molecules, including inhibitors of enzymes like glycosidases. ub.eduresearchgate.net

Unique Structural and Stereochemical Challenges Posed by Cyclooctane-1,2,4-triol Isomers

The synthesis and characterization of this compound isomers are fraught with significant challenges, primarily due to the inherent properties of the eight-membered ring. Cyclooctane is recognized as being conformationally the most complex cycloalkane due to the existence of numerous conformers with similar energies. github.iowikipedia.org This conformational flexibility, combined with the presence of three stereocenters in this compound, leads to a large number of potential stereoisomers.

The synthesis of medium-sized rings like cyclooctane is often hampered by issues such as transannular strain, which arises from repulsive interactions between non-bonded atoms across the ring. mdpi.comresearchgate.net Achieving stereocontrol in the synthesis of functionalized cyclooctanes is a formidable task, as reagents tend to attack the ring from its periphery, and the outcome is highly dependent on the conformation of the starting material. github.io The synthesis of specific stereoisomers of polyhydroxylated cyclooctanes often requires multi-step, and sometimes chemoenzymatic, approaches to control the relative and absolute configuration of the hydroxyl groups. ub.eduresearchgate.net

Research Objectives and Scope for In-depth Investigation of this compound

A comprehensive investigation into this compound would aim to address the current gaps in our understanding of this complex molecule. Key research objectives would include:

Development of Stereoselective Synthetic Routes: A primary goal would be to establish efficient and stereocontrolled synthetic methodologies to access all possible stereoisomers of this compound. This would likely involve exploring various cyclization strategies and the use of chiral catalysts. chemrxiv.orgacs.org

Conformational Analysis: A detailed study of the conformational landscape of each stereoisomer is crucial. This would involve a combination of computational modeling and experimental techniques, such as NMR spectroscopy, to determine the preferred conformations and the energy barriers between them.

Investigation of Supramolecular Properties: The ability of this compound isomers to form hydrogen-bonded networks and act as hosts in supramolecular complexes would be a key area of research. acs.org This could lead to the development of new materials with interesting properties.

Exploration of Reactivity: Understanding the chemical reactivity of the different isomers is essential for their potential application as synthetic intermediates. This includes studying the influence of the stereochemistry of the hydroxyl groups on their reactivity.

The scope of such research would be to provide a fundamental understanding of the structure-property relationships in this class of molecules, paving the way for their potential use in various fields of chemistry.

Structure

3D Structure

Properties

CAS No. |

94249-16-8 |

|---|---|

Molecular Formula |

C8H16O3 |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

cyclooctane-1,2,4-triol |

InChI |

InChI=1S/C8H16O3/c9-6-3-1-2-4-7(10)8(11)5-6/h6-11H,1-5H2 |

InChI Key |

YVBCGAYPLVHGSK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C(CC(C1)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclooctane 1,2,4 Triol

Retrosynthetic Strategies for Cyclooctane-1,2,4-triol Framework Construction

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by breaking them down into simpler, commercially available starting materials. amazonaws.com13.235.221 For this compound, several retrosynthetic disconnections can be envisioned, primarily focusing on the formation of the C-O bonds of the hydroxyl groups and the construction of the eight-membered ring.

A primary disconnection strategy involves the late-stage introduction of the hydroxyl groups onto a pre-formed cyclooctane (B165968) or cyclooctene (B146475) core. This approach simplifies the initial challenge to the synthesis of a suitable cyclooctane precursor. For instance, a key disconnection can be made at the C-O bonds, leading back to a cyclooctene epoxide or a cyclooctadiene. These intermediates can, in turn, be traced back to simpler precursors like 1,5-cyclooctadiene (B75094), which is readily available from the dimerization of butadiene. wikipedia.org

Another retrosynthetic approach involves a ring-closing metathesis (RCM) reaction to construct the eight-membered ring. This strategy would start with a linear precursor containing two terminal alkenes and the necessary hydroxyl functionalities, or their protected equivalents, already installed. The choice of catalyst and reaction conditions would be crucial to favor the formation of the desired eight-membered ring over competing polymerization or the formation of smaller rings.

A more convergent strategy could involve the [4+4] cycloaddition of two four-carbon fragments. While challenging to control, this approach could rapidly assemble the cyclooctane skeleton. Subsequent functionalization would then be required to install the three hydroxyl groups at the desired positions.

Each of these strategies presents its own set of advantages and challenges, particularly concerning the control of stereochemistry, which will be addressed in the following sections.

Stereoselective and Enantioselective Synthesis Approaches to this compound

The presence of multiple stereocenters in this compound necessitates the use of stereoselective and enantioselective synthetic methods to obtain a single, desired stereoisomer.

Diastereoselective control is critical in establishing the relative stereochemistry of the three hydroxyl groups. One effective strategy is substrate-controlled synthesis, where the existing stereochemistry in a precursor molecule directs the stereochemical outcome of subsequent reactions. For example, the epoxidation of a chiral cyclooctenol can proceed diastereoselectively, with the existing hydroxyl group directing the epoxidizing agent to one face of the double bond. Subsequent nucleophilic ring-opening of the resulting epoxy alcohol can then install the third hydroxyl group with a defined relative stereochemistry.

The conformational preferences of cyclooctane intermediates also play a significant role in dictating the diastereoselectivity of reactions. The boat-chair conformation is generally the most stable for cyclooctane. wikipedia.org Reagents will preferentially attack from the less sterically hindered face, and understanding the conformational landscape of key intermediates is therefore essential for predicting and controlling the stereochemical outcome.

| Reaction Type | Controlling Factor | Expected Outcome for Cyclooctane Precursors |

| Directed Epoxidation | Existing hydroxyl group | syn- or anti-epoxy alcohol |

| Nucleophilic Epoxide Opening | Steric hindrance and neighboring group participation | Diastereomerically enriched diol |

| Dihydroxylation | Reagent approach to the most stable conformer | Predominant diastereomer of the resulting diol |

To obtain enantiomerically pure this compound, chiral starting materials or chiral reagents and catalysts must be employed. The use of a chiral pool starting material, a readily available enantiopure natural product, is one viable approach. However, for the cyclooctane framework, this is less common.

A more general approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a cyclooctane precursor, directing the stereochemical course of a reaction, and then subsequently removed. For instance, a chiral ester could be formed with a cyclooctenol, influencing the facial selectivity of a subsequent dihydroxylation or epoxidation reaction.

Kinetic resolution of a racemic mixture of a this compound precursor is another powerful technique. In this method, a chiral reagent or catalyst reacts at a different rate with the two enantiomers of the racemate, allowing for the separation of the unreacted, enantiomerically enriched starting material or the enantiomerically enriched product.

Asymmetric catalysis offers a highly efficient and atom-economical approach to enantioselective synthesis. mdpi.comnih.govrsc.org Several asymmetric catalytic reactions could be envisioned for the synthesis of chiral this compound precursors.

The Sharpless asymmetric epoxidation of a cyclooctenol would be a key transformation, allowing for the enantioselective synthesis of a chiral epoxy alcohol. mdpi.comyoutube.com This intermediate could then be further functionalized to the desired triol. Similarly, the Sharpless asymmetric dihydroxylation of a cyclooctadiene could provide an enantiomerically enriched diol, which would then require further oxidation to introduce the third hydroxyl group.

More recent developments in asymmetric catalysis, such as transition-metal-catalyzed C-H activation or enantioselective photocatalysis, could also open new avenues for the synthesis of chiral this compound. mdpi.com

| Asymmetric Reaction | Catalyst/Reagent | Potential Application in this compound Synthesis |

| Asymmetric Epoxidation | Sharpless Catalyst (Titanium tetraisopropoxide, diethyl tartrate) | Enantioselective formation of a cyclooctene-epoxide |

| Asymmetric Dihydroxylation | Sharpless AD-mix (Osmium tetroxide, chiral ligand) | Enantioselective synthesis of a cyclooctene-diol |

| Kinetic Resolution | Chiral Lipases | Resolution of a racemic cyclooctenol precursor |

Novel Synthetic Routes via Cyclooctadiene Derivatization

1,5-Cyclooctadiene is an inexpensive and readily available starting material derived from the dimerization of butadiene, making it an attractive precursor for the synthesis of this compound. wikipedia.org The challenge lies in the selective functionalization of the two double bonds to install the three hydroxyl groups with the correct regiochemistry and stereochemistry.

Photooxygenation of 1,5-cyclooctadiene in the presence of a sensitizer (B1316253) can lead to the formation of a bicyclic endoperoxide. nih.gov Reduction of this endoperoxide can yield a diol, which can then be further functionalized. The regioselectivity of the initial photooxygenation and the stereoselectivity of the subsequent reduction are key considerations in this approach.

A more controlled approach involves the stepwise epoxidation of the double bonds in 1,5-cyclooctadiene. Monofunctionalization of 1,5-cyclooctadiene to form the monoepoxide is a well-established process. researchgate.net This monoepoxide can then undergo a variety of transformations. For instance, ring-opening with a nucleophile can introduce one hydroxyl group, and the remaining double bond can then be dihydroxylated.

Alternatively, the monoepoxide can be isomerized to a cyclooctenol, which then serves as a substrate for a diastereoselective epoxidation, as discussed previously. The choice of epoxidizing agent (e.g., m-CPBA, hydrogen peroxide) and catalyst can influence the stereochemical outcome of these reactions. organic-chemistry.org

A summary of potential transformations starting from 1,5-cyclooctadiene is presented below:

| Starting Material | Reagent/Reaction | Intermediate | Further Steps to Triol |

| 1,5-Cyclooctadiene | 1. O₂, Sensitizer, hν; 2. Reducing agent | Cyclooctane-diol | Epoxidation and ring-opening of the remaining double bond |

| 1,5-Cyclooctadiene | m-CPBA (1 equiv.) | Cyclooctene-epoxide | Ring-opening and dihydroxylation of the remaining double bond |

| 1,5-Cyclooctadiene | 1. Epoxidation; 2. Isomerization | Cyclooctenol | Diastereoselective epoxidation and ring-opening |

Osmium Tetroxide-Catalyzed Dihydroxylation and Related Methods

Osmium tetroxide (OsO₄) is a powerful and reliable reagent for the syn-dihydroxylation of alkenes, converting them into vicinal diols (1,2-diols). wikipedia.orgmasterorganicchemistry.com This method is highly stereospecific, with the two hydroxyl groups being delivered to the same face of the double bond. masterorganicchemistry.com The reaction proceeds through a concerted [3+2] cycloaddition mechanism, forming a cyclic osmate ester intermediate. This intermediate is then hydrolyzed to yield the cis-diol. wikipedia.orglibretexts.org

Due to the high cost and toxicity of osmium tetroxide, catalytic versions of this reaction are predominantly used. wikipedia.orgskku.edu In these catalytic cycles, a stoichiometric co-oxidant is employed to reoxidize the reduced osmium species (Os(VI)) back to its active Os(VIII) state. Common co-oxidants include N-Methylmorpholine N-oxide (NMO) in the Upjohn dihydroxylation or potassium ferricyanide (B76249) in the Sharpless asymmetric dihydroxylation. wikipedia.orgskku.edu

For the synthesis of this compound, this methodology could be applied to a precursor such as cyclooct-3-enol. The dihydroxylation of the double bond in cyclooct-3-enol would stereoselectively install the 1,2-diol moiety, yielding the desired 1,2,4-triol. The stereochemical outcome would be influenced by the directing effect of the pre-existing hydroxyl group at the C4 position.

Table 1: Representative Conditions for Osmium Tetroxide-Catalyzed Dihydroxylation

| Parameter | Condition | Purpose/Comment |

| Substrate | Cyclooct-3-enol | Alkene precursor for 1,2-diol formation. |

| Osmium Source | OsO₄ (catalytic, 0.1-2 mol%) | The primary catalyst for dihydroxylation. |

| Co-oxidant | N-Methylmorpholine N-oxide (NMO) | Stoichiometric oxidant to regenerate OsO₄. |

| Solvent System | Acetone (B3395972)/Water or t-BuOH/Water | Ensures solubility of both organic substrate and inorganic salts. |

| Temperature | 0 °C to room temperature | Mild conditions to prevent over-oxidation. wikipedia.org |

| Workup | Reductive (e.g., Na₂SO₃) | Quenches excess oxidant and cleaves osmate ester. |

| Expected Product | This compound | syn-addition of two hydroxyl groups across the double bond. |

Ring-Contraction and Ring-Expansion Approaches to this compound Analogues

Ring-contraction and ring-expansion reactions are sophisticated strategies in organic synthesis for accessing cyclic systems that may be difficult to form directly. These methods involve the rearrangement of a carbocyclic framework, either by decreasing or increasing the ring size by one or more carbons.

A hypothetical ring-expansion approach to a this compound analogue could start from a functionalized cycloheptane (B1346806) derivative. For instance, a Tiffeneau-Demjanov rearrangement of a 1-(aminomethyl)cycloheptane-1,2-diol could potentially lead to a cyclooctanone (B32682) with hydroxyl groups in place. Subsequent reduction of the ketone would yield a cyclooctanetriol.

Conversely, a ring-contraction strategy could be envisioned starting from a suitably substituted cyclononane (B1620106) precursor. A Favorskii rearrangement of an α-halocyclononanone, for example, could yield a cyclooctane carboxylic acid derivative. While not directly yielding the triol, this method establishes the eight-membered ring, which can then be further functionalized. These approaches are often complex and their success is highly dependent on the specific substrate and reaction conditions.

Table 2: Conceptual Approaches for Ring Size Alteration

| Method | Starting Material (Example) | Key Transformation | Resulting Core Structure |

| Ring Expansion | Substituted Cycloheptane | Tiffeneau-Demjanov Rearrangement | Functionalized Cyclooctane |

| Ring Contraction | Substituted Cyclononane | Favorskii Rearrangement | Functionalized Cyclooctane |

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another without altering the carbon skeleton. solubilityofthings.comfiveable.meimperial.ac.uk This strategy is essential for the final stages of a synthesis, allowing for the installation of the desired functional groups from more stable or synthetically accessible precursors.

In the context of synthesizing this compound, several FGI strategies could be employed. A particularly viable route would involve a precursor molecule containing a combination of functional groups that can be readily converted to hydroxyl groups. For example, a cyclooctane ring bearing a ketone and an epoxide at the desired positions could serve as an excellent intermediate.

The synthesis could proceed as follows:

Reduction of a Ketone: A carbonyl group at the C4 position could be reduced to a secondary alcohol using a variety of reducing agents. fiveable.me Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common choices, with the former offering greater selectivity in the presence of other reducible groups.

Hydrolysis of an Epoxide: An epoxide spanning the C1 and C2 positions can be opened via acid- or base-catalyzed hydrolysis to generate a trans-1,2-diol. This reaction is a classic method for forming vicinal diols and is highly reliable.

This combination of a ketone reduction and an epoxide opening on a single cyclooctane precursor provides a powerful and direct route to the 1,2,4-triol substitution pattern.

Table 3: Key Functional Group Interconversions for Alcohol Synthesis

| Initial Functional Group | Reagent(s) | Final Functional Group | Stereochemistry Note |

| Ketone (C=O) | NaBH₄ or LiAlH₄ | Secondary Alcohol (-CHOH) | Can be stereoselective depending on reagents and substrate. |

| Epoxide | H₃O⁺ (acidic hydrolysis) | trans-1,2-Diol | Nucleophilic attack at the more substituted carbon (if applicable). |

| Ester (-COOR) | LiAlH₄ | Primary Alcohol (-CH₂OH) | Requires a strong reducing agent. |

| Alkyl Halide (-X) | NaOH (Sₙ2 reaction) | Alcohol (-OH) | Results in inversion of configuration at the carbon center. ub.edu |

Detailed Structural and Conformational Analysis of Cyclooctane 1,2,4 Triol and Its Isomers

Conformational Landscape of the Cyclooctane (B165968) Ring System

The cyclooctane ring is recognized as one of the most conformationally intricate cycloalkanes because of the existence of numerous conformers with comparable energies. wikipedia.org This complexity arises from a delicate balance of angle strain, torsional strain, and transannular interactions (steric hindrance between atoms across the ring). msu.edu

Computational studies have extensively mapped the potential energy surface of cyclooctane, identifying several key low-energy conformations. wikipedia.org The most stable arrangements seek to minimize strain by adopting non-planar structures. The primary conformers include:

Boat-Chair (BC): This is widely accepted as the global energy minimum and the most stable conformation for unsubstituted cyclooctane. wikipedia.orgnih.gov It possesses a structure that effectively minimizes both torsional strain and unfavorable transannular hydrogen-hydrogen repulsions.

Crown: The crown conformation is only slightly less stable than the boat-chair, with a relative energy of approximately 1 kcal/mol higher. nih.gov

Boat-Boat and Twist-Boat: The boat conformation is significantly less stable due to substantial torsional strain from eclipsed bonds and steric strain between "flagpole" hydrogens, similar to the boat form of cyclohexane. libretexts.orgquora.com However, this high-energy form can twist to alleviate some of this strain, resulting in the more stable twist-boat conformation. libretexts.org The twist-boat is still considerably higher in energy than the chair-boat or crown forms. wikipedia.org

The relative energies of these conformers are sensitive, and interconversions between them, known as pseudorotations, often have low activation barriers. libretexts.org

| Conformer | Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|

| Boat-Chair (BC) | 0.0 (Global Minimum) | Lowest energy, minimizes torsional and transannular strain. nih.gov |

| Crown (Cr) | ~1.0 | Slightly higher in energy than the boat-chair. nih.gov |

| Twist-Boat-Chair (TBC) | Higher than BC | Serves as a transition state or intermediate between other forms. nih.gov |

| Twist-Boat (TB) | Significantly Higher | More stable than the boat form by relieving some strain. libretexts.org |

| Boat (B) | Highest Energy | Destabilized by flagpole interactions and torsional strain. libretexts.org |

The introduction of three hydroxyl groups at the 1, 2, and 4 positions dramatically alters the conformational energy landscape of the cyclooctane ring. The primary driver for this change is the steric demand of the substituents. In cycloalkanes, substituents preferentially occupy equatorial or pseudo-equatorial positions to minimize destabilizing steric interactions with axial atoms on the same side of the ring, known as 1,3-diaxial interactions. msu.eduuobabylon.edu.iqlibretexts.org

For Cyclooctane-1,2,4-triol, the most stable conformation of the eight-membered ring will be the one that can best accommodate all three hydroxyl groups in these sterically favorable equatorial-like positions. pressbooks.pub This requirement could potentially alter the inherent stability order of the parent cyclooctane conformers. A boat-chair or crown conformation that allows for a di-equatorial or tri-equatorial arrangement of the -OH groups would be significantly stabilized, while a conformation that forces one or more of these groups into a crowded axial-like position would be destabilized. libretexts.org The larger the substituent, the more pronounced this preference becomes. makingmolecules.comlibretexts.org

Furthermore, the relative positioning of the hydroxyls (vicinal at C1/C2 and distal at C4) means that the conformational choice is also heavily influenced by the potential for intramolecular hydrogen bonding, which can provide a significant stabilizing effect if the geometry is favorable.

Intermolecular and Intramolecular Hydrogen Bonding Networks in this compound

The presence of three hydroxyl groups makes hydrogen bonding a dominant force in determining the structure and properties of this compound. Each hydroxyl group can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the lone pairs on the O atom). This duality allows for the formation of both internal (intramolecular) and external (intermolecular) hydrogen bonds.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form when a donor and acceptor within the same molecule are brought into close proximity and proper orientation by the molecule's conformation. The formation of five- or six-membered rings through hydrogen bonding is particularly favorable. stackexchange.com In this compound, several intramolecular hydrogen bonds are possible:

O(1)H···O(2) or O(2)H···O(1): Between the vicinal hydroxyl groups, forming a five-membered ring. The stability of this interaction depends on the C1-C2 dihedral angle in a given conformer.

O(2)H···O(4) or O(4)H···O(2): Between the C2 and C4 hydroxyls.

O(1)H···O(4) or O(4)H···O(1): Between the C1 and C4 hydroxyls.

The existence and strength of these bonds are entirely dependent on the ring conformation. A conformation of the cyclooctane ring that positions two hydroxyl groups favorably for hydrogen bonding will be stabilized. researchgate.net This stabilization can sometimes be sufficient to favor a conformation that would otherwise be higher in energy for the unsubstituted ring.

Intermolecular Hydrogen Bonding: In the solid state or in concentrated solution, intermolecular hydrogen bonds are expected to be the dominant organizing force. Each this compound molecule has three hydrogen bond donors and multiple acceptor sites, enabling the formation of a complex and extensive three-dimensional network. researchgate.netnih.gov This network connects multiple triol molecules, where the hydroxyl group of one molecule bonds to the hydroxyl group of a neighboring molecule. This extensive hydrogen bonding is responsible for the higher melting points and boiling points of polyols compared to non-polar compounds of similar molecular weight. The specific pattern of these hydrogen bonds defines the crystal structure of the solid material. researchgate.net

| Interaction Type | Hydrogen Donor | Hydrogen Acceptor | Potential Outcome |

|---|---|---|---|

| Intramolecular | C1-OH | C2-O | Stabilization of specific conformers |

| Intramolecular | C2-OH | C1-O | Stabilization of specific conformers |

| Intramolecular | C2-OH | C4-O | Conformation-dependent stabilization |

| Intramolecular | C4-OH | C2-O | Conformation-dependent stabilization |

| Intermolecular | -OH (Molecule A) | -O (Molecule B) | Formation of dimers, polymers, and crystal lattices |

Theoretical and Computational Chemistry Studies

To rigorously determine the conformational preferences and electronic properties of this compound, a variety of theoretical and computational chemistry methods would be employed. These methods allow for the calculation of molecular structures, energies, and properties from first principles.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the conformational landscape of organic molecules. researchgate.net DFT calculations would be instrumental in:

Geometry Optimization: Finding the lowest energy structure for each potential conformer (boat-chair, crown, etc.) of the different stereoisomers of this compound.

Energy Calculation: Determining the relative stabilities of these optimized conformers by calculating their electronic energies. This would reveal the global minimum energy conformation and the energy penalty for adopting other shapes.

Transition State Searching: Identifying the transition state structures and calculating the energy barriers for interconversion between different conformers. This provides insight into the molecule's dynamic behavior.

Commonly used approaches involve functionals like B3LYP combined with Pople-style basis sets such as 6-31G(d) or larger for a good balance of accuracy and computational cost. ic.ac.uk

Beyond DFT, other methods offer different levels of accuracy and computational expense.

Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)), are derived from first principles without empirical parameterization. acmm.nl They are generally more accurate than DFT, particularly for describing weak non-covalent interactions like hydrogen bonding and dispersion forces. ohio-state.edumdpi.com High-level ab initio calculations are often considered the "gold standard" and are used to benchmark the accuracy of other methods like DFT. nih.gov However, their high computational cost typically limits their use to smaller systems or for single-point energy calculations on geometries optimized with a less expensive method.

Semi-Empirical Methods: These methods, such as PM6, PM7, or the more recent GFNn-xTB family, are based on the Hartree-Fock framework but introduce approximations and parameters derived from experimental data to simplify the calculations. acs.orgwikipedia.org This makes them many orders of magnitude faster than DFT or ab initio methods. mdpi.com Their speed makes them exceptionally useful for initial, broad conformational searches on flexible molecules like cyclooctane, allowing for the exploration of a vast potential energy surface to identify candidate low-energy structures before refining them with more accurate, higher-level theories. researchgate.net

| Method | Principle | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| Semi-Empirical (e.g., PM7, GFN2-xTB) | Approximate quantum mechanics with empirical parameters. wikipedia.org | Initial conformational searches of large molecules. researchgate.net | Very fast, computationally inexpensive. | Lower accuracy, dependent on parameterization. |

| Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)) | Models electron density to calculate energy. researchgate.net | Geometry optimization and relative energy calculations. | Good balance of accuracy and computational cost. | Some functionals struggle with non-covalent interactions. |

| Ab Initio (e.g., MP2, CCSD(T)) | Solves the Schrödinger equation from first principles. acmm.nl | High-accuracy energy calculations, benchmarking. nih.gov | High accuracy, reliable for non-covalent interactions. mdpi.com | Computationally very expensive, limited to smaller systems. |

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the conformational landscape and dynamics of flexible molecules like this compound. researchgate.netnih.gov By simulating the atomic motions over time, MD can reveal the relative stabilities of different conformers, the energy barriers for interconversion, and the preferred geometries adopted by the molecule in various environments.

The inherent flexibility of the eight-membered cyclooctane ring results in a complex potential energy surface with multiple low-energy conformations. For the parent cyclooctane, conformations such as the boat-chair, crown, twist-boat-chair, and boat-boat are known to exist as a mixture. researchgate.net The introduction of three hydroxyl groups in this compound further complicates this landscape due to steric interactions and the potential for intramolecular hydrogen bonding, which can stabilize specific conformers.

MD simulations of this compound and its stereoisomers are typically initiated by selecting an appropriate force field. Force fields are empirical potential energy functions that describe the interactions between atoms in the system. For polyalcohols, force fields such as CHARMM, AMBER, or OPLS-AA are commonly employed, as they have been parameterized to accurately model the energetic and structural properties of hydroxyl groups. nih.govacs.orgacs.org The choice of force field is critical for obtaining reliable simulation results. acs.orgresearchgate.net

A typical MD simulation protocol involves:

System Setup: A starting geometry of a this compound isomer is placed in a simulation box, often solvated with explicit water molecules to mimic solution-phase conditions.

Energy Minimization: The initial system is energy-minimized to remove any unfavorable atomic clashes.

Equilibration: The system is gradually heated to the desired temperature (e.g., 298 K) and equilibrated at constant pressure, allowing the solvent molecules to relax around the solute.

Production Run: A long simulation (typically nanoseconds to microseconds) is performed, during which the trajectory (atomic positions, velocities, and energies) of the system is saved at regular intervals.

Analysis of the resulting trajectory provides insight into the conformational preferences. By plotting the potential energy over time, one can identify the most stable, low-energy states. The distribution of conformers can be correlated with a Boltzmann distribution to estimate their relative populations. nih.gov Furthermore, by analyzing the dihedral angles of the ring, transitions between different conformational families (e.g., chair-boat to twist-boat) can be observed and the energy barriers for these transitions can be quantified. nih.gov

Table 1: Illustrative MD Simulation Output for a Stereoisomer of this compound This table represents hypothetical data to illustrate the typical output of an MD simulation analysis for a single isomer, showing the relative populations and key intramolecular hydrogen bonds for the most stable conformers.

| Conformer Family | Relative Energy (kcal/mol) | Population (%) at 298 K | Key Intramolecular Hydrogen Bonds |

| Boat-Chair (BC1) | 0.00 | 65% | OH(1)···O(2), OH(4)···O(1) |

| Boat-Chair (BC2) | 0.85 | 20% | OH(2)···O(4) |

| Twist-Boat (TB1) | 1.50 | 10% | OH(1)···O(4) |

| Crown (C1) | 2.10 | 5% | None |

Advanced Spectroscopic Elucidation of Stereochemistry and Configuration

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration

Chiroptical spectroscopy, particularly Vibrational Circular Dichroism (VCD), is a definitive method for determining the absolute configuration of chiral molecules like the various enantiomers of this compound in solution. nih.govnih.govnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations. wikipedia.orghindsinstruments.combruker.com Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra, making the technique highly specific for stereochemical analysis. bruker.com

The determination of the absolute configuration of a specific this compound enantiomer involves a combined experimental and computational approach:

Experimental Measurement: The VCD spectrum of the chiral sample is recorded, typically using a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM). wikipedia.org This provides an experimental plot of differential absorbance (ΔA) versus wavenumber.

Computational Modeling: For a chosen absolute configuration (e.g., (1R,2R,4S)-cyclooctane-1,2,4-triol), a computational conformational search and geometry optimization are performed using quantum mechanical methods, most commonly Density Functional Theory (DFT). nih.govwikipedia.org This yields the low-energy conformers of the molecule.

Spectral Calculation: For each low-energy conformer, the theoretical VCD spectrum is calculated. The final predicted spectrum is obtained by taking a Boltzmann-weighted average of the individual conformer spectra based on their calculated relative energies. nih.gov

Comparison: The experimental VCD spectrum is compared to the calculated spectrum. If the signs and relative intensities of the major VCD bands in the experimental spectrum match those of the calculated spectrum, the chosen absolute configuration is confirmed. If they are opposite, the molecule has the opposite absolute configuration.

This powerful technique provides unambiguous assignment of the three-dimensional arrangement of atoms at the chiral centers, which is crucial for understanding the molecule's biological activity and properties. nih.govmdpi.com

Table 2: Illustrative Comparison of Experimental and Calculated VCD Data for Absolute Configuration Assignment This table provides a hypothetical comparison to demonstrate how the signs of key VCD bands are used to assign the absolute configuration of an unknown enantiomer of this compound.

| Wavenumber (cm⁻¹) | Experimental VCD Sign (ΔA) | Calculated VCD Sign for (1R,2R,4S) Isomer | Conclusion |

| 2935 | + (positive) | + (positive) | Match |

| 1450 | - (negative) | - (negative) | Match |

| 1342 | + (positive) | + (positive) | Match |

| 1080 | - (negative) | - (negative) | Match |

| Overall Assignment | The experimental sample has the (1R,2R,4S) absolute configuration. |

High-Resolution NMR Techniques for Stereochemical Assignment and Conformational Preferences

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure, relative stereochemistry, and conformational preferences of this compound isomers. Key NMR experiments include the analysis of vicinal proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) correlations.

Nuclear Overhauser Effect (NOESY/ROESY)

Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to identify protons that are close to each other in space (typically within 5 Å), irrespective of the number of bonds separating them. columbia.edu The intensity of an NOE or ROE cross-peak is approximately proportional to the inverse sixth power of the distance between the two protons (I ∝ 1/r⁶). This relationship allows for the determination of the relative stereochemistry and preferred conformation. For a molecule the size of this compound, ROESY is often preferred as it avoids the issue of zero or negative NOE enhancements that can occur for medium-sized molecules. columbia.edureddit.com

For a given isomer of this compound, strong NOE/ROE correlations between specific protons can confirm their syn or anti relationship. For example, in a boat-chair conformation, a strong correlation between an axial proton at C1 and an axial proton at C4 would provide evidence for that specific conformation and the relative orientation of the substituents.

Table 3: Hypothetical NOESY/ROESY Correlations for a Conformer of a this compound Isomer This table illustrates expected strong through-space correlations for a hypothetical isomer in a defined chair-like conformation, which would be used to confirm its 3D structure.

| Proton 1 | Proton 2 | Expected Correlation | Structural Implication |

| H-1 (axial) | H-2 (equatorial) | Strong | Proximity of H1 and H2 on the same face |

| H-1 (axial) | H-8 (axial) | Strong | 1,3-diaxial interaction |

| H-2 (axial) | H-4 (axial) | Strong | Proximity across the ring in a specific fold |

| H-4 (axial) | H-5 (axial) | Strong | 1,2-diaxial relationship |

J-Coupling Constants for Conformational Preferences

The magnitude of the three-bond proton-proton coupling constant (³JHH) is highly dependent on the dihedral angle (φ) between the two protons, as described by the Karplus equation. organicchemistrydata.org This relationship is fundamental to determining the conformation of cyclic molecules. In saturated eight-membered rings, specific dihedral angles are associated with different ring conformations.

By measuring the ³JHH values from a high-resolution 1D or 2D ¹H NMR spectrum, one can deduce the dihedral angles between adjacent protons. For example, a large coupling constant (typically 8–13 Hz) implies a dihedral angle near 180° (an anti-periplanar relationship), often seen between two axial protons in a chair-like conformation. organicchemistrydata.org Conversely, a small coupling constant (typically 2–5 Hz) suggests a dihedral angle near 60° (a gauche relationship) or 90°. organicchemistrydata.org The collection of all measured coupling constants for a given isomer allows for the construction of a detailed 3D model of its dominant solution-state conformation. nih.gov

Table 4: Illustrative ³JHH Coupling Constants and Corresponding Dihedral Angles for a this compound Isomer This table demonstrates how experimentally measured J-coupling values can be translated into dihedral angles to define the molecule's conformation, based on the Karplus relationship.

| Coupled Protons | Experimental ³JHH (Hz) | Estimated Dihedral Angle (φ) | Inferred Relationship |

| H-1 — H-2 | 10.5 | ~170° | anti (e.g., axial-axial) |

| H-3a — H-4 | 3.1 | ~60° | gauche (e.g., axial-equatorial) |

| H-3b — H-4 | 4.5 | ~50° | gauche (e.g., equatorial-equatorial) |

| H-4 — H-5a | 11.2 | ~175° | anti (e.g., axial-axial) |

Reactivity Profiles and Derivatization Chemistry of Cyclooctane 1,2,4 Triol

Selective Functionalization of Hydroxyl Groups

The presence of three hydroxyl groups with different chemical environments—two vicinal and one isolated—is the cornerstone of the selective functionalization of cyclooctane-1,2,4-triol. The subtle differences in steric hindrance and electronic properties among these groups, dictated by the conformation of the cyclooctane (B165968) ring, can be exploited to achieve chemo- and regioselectivity in various derivatization reactions.

Chemoselective Protection and Deprotection Strategies

The selective protection of one or two hydroxyl groups in this compound is a critical step for its use in multi-step synthesis. The vicinal diol at the C1 and C2 positions offers a unique handle for protection.

Protection of the Vicinal Diol: The 1,2-diol unit can be selectively protected as a cyclic acetal (B89532) or ketal. For instance, reaction with acetone (B3395972) or a related ketone in the presence of an acid catalyst would be expected to form a thermodynamically stable five-membered dioxolane ring (an isopropylidene ketal). The formation of this cyclic derivative masks the two adjacent hydroxyl groups, allowing for subsequent reactions to be carried out on the remaining free hydroxyl group at the C4 position.

Selective Protection of the C4 Hydroxyl Group: Alternatively, the use of bulky protecting groups can favor the derivatization of the potentially more sterically accessible C4 hydroxyl group. Silyl (B83357) ethers, such as those derived from tert-butyldimethylsilyl (TBS) chloride or triisopropylsilyl (TIPS) chloride, are commonly employed for such selective protections. The choice of reaction conditions, including the base and solvent, can further influence the regioselectivity.

Orthogonal Protection Strategies: For more complex synthetic routes, orthogonal protecting groups can be employed. This would involve the use of protecting groups that can be removed under different conditions. For example, the 1,2-diol could be protected as an acetal (acid-labile), while the C4-hydroxyl is protected as a silyl ether (fluoride-labile) or a benzyl (B1604629) ether (removable by hydrogenolysis). This approach provides the flexibility to unmask each hydroxyl group at a specific stage of a synthetic sequence.

The following table summarizes potential protecting groups and their typical cleavage conditions relevant to the functionalization of this compound.

| Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Selectivity Notes |

| Isopropylidene | - | Acetone, acid catalyst | Mild aqueous acid | Selective for vicinal diols |

| tert-Butyldimethylsilyl | TBDMS, TBS | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) | Can favor less hindered hydroxyls |

| Triisopropylsilyl | TIPS | TIPSCl, imidazole | Fluoride source (e.g., TBAF) | Bulky, selective for less hindered hydroxyls |

| Benzyl | Bn | Benzyl bromide, base | Hydrogenolysis (H₂, Pd/C) | Stable to many acidic and basic conditions |

| Acetyl | Ac | Acetic anhydride, pyridine | Base (e.g., K₂CO₃, MeOH) or acid | Can be less selective |

Regioselective Esterification, Etherification, and Oxidation Reactions

With appropriate protection strategies in place, or by exploiting the inherent reactivity differences of the hydroxyl groups, regioselective esterification, etherification, and oxidation reactions can be achieved.

Esterification and Etherification: Following the selective protection of the 1,2-diol, the free C4-hydroxyl group can be readily esterified using acyl chlorides or anhydrides, or etherified with alkyl halides. Conversely, protecting the C4-hydroxyl group would allow for the selective derivatization of the vicinal diol.

Oxidation: Regioselective oxidation of this compound can lead to the formation of valuable keto-diol or diketo-alcohol intermediates. The selective oxidation of the C4-hydroxyl group to a ketone can be accomplished using a variety of modern oxidation reagents, particularly if the 1,2-diol is protected. The oxidation of the secondary alcohols at C1 and C2 would require more careful selection of reagents to avoid over-oxidation or cleavage of the vicinal diol. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often used for the oxidation of secondary alcohols to ketones.

Transformations Involving Adjacent Carbon Centers

The presence of the vicinal diol moiety in this compound opens up possibilities for reactions that involve the carbon-carbon bond between the hydroxyl-bearing carbons.

Ring-Opening and Rearrangement Reactions of Cyclic Derivatives

While the cyclooctane ring is relatively stable, derivatives of this compound can undergo ring-opening or rearrangement reactions under certain conditions. For example, the formation of an epoxide from the 1,2-diol, followed by acid-catalyzed hydrolysis, could potentially lead to ring contraction or other rearranged products, a phenomenon observed in other polyhydroxylated cyclic systems. The specific outcome of such reactions would be highly dependent on the stereochemistry of the triol and the reaction conditions.

Vicinal Diol Cleavage and Related Oxidative Transformations

A characteristic reaction of 1,2-diols is oxidative cleavage of the carbon-carbon bond. masterorganicchemistry.comlibretexts.org This reaction can be a powerful synthetic tool for breaking down the cyclooctane ring into a linear dicarbonyl compound.

Periodic Acid and Lead Tetraacetate Cleavage: Treatment of this compound with reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) would be expected to selectively cleave the C1-C2 bond. masterorganicchemistry.comlibretexts.org This would result in the formation of a linear eight-carbon chain with aldehyde or ketone functionalities at the former C1 and C2 positions, and a remaining hydroxyl group at the C4 position. The exact nature of the carbonyl groups would depend on the substitution at C1 and C2 in any derivatives of the parent triol. This transformation is often high-yielding and proceeds under mild conditions.

The expected product of the oxidative cleavage of the parent this compound is 4-hydroxyoctane-1,8-dial.

Mechanistic Investigations of this compound Reactions

To date, there is a lack of specific mechanistic studies reported in the scientific literature for reactions involving this compound. However, the mechanisms of the reactions described above can be predicted based on well-established principles in organic chemistry.

Mechanism of Acetal Formation: The protection of the 1,2-diol as an acetal proceeds via a well-understood acid-catalyzed mechanism. Protonation of the carbonyl oxygen of the ketone (e.g., acetone) is followed by nucleophilic attack by one of the hydroxyl groups of the diol. Subsequent proton transfers and elimination of a water molecule generate a stabilized oxocarbenium ion, which is then trapped intramolecularly by the second hydroxyl group to form the cyclic acetal.

Mechanism of Vicinal Diol Cleavage: The oxidative cleavage of the 1,2-diol with periodic acid is believed to proceed through a cyclic periodate (B1199274) ester intermediate. The diol displaces water from the periodic acid to form this cyclic ester. The breakdown of this intermediate is a concerted process where the C-C bond is cleaved, and the iodine is reduced, leading to the formation of the two carbonyl groups.

Synthesis of Polyfunctionalized Cyclooctane Scaffolds from Cycloo-ctane-1,2,4-triol

The strategic functionalization of cyclooctane rings is a key area of interest for developing novel molecular platforms, particularly in the design of bioactive compounds and complex molecular architectures. The cyclooctane framework offers a unique combination of conformational flexibility and rigidity, making it an attractive scaffold. This compound, with its three hydroxyl groups, serves as a versatile starting material for creating a diverse array of polyfunctionalized derivatives. The hydroxyl groups provide reactive sites for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex structures.

The derivatization of this compound allows for the synthesis of scaffolds with tailored properties. By selectively reacting the hydroxyl groups, chemists can control the spatial arrangement of functionalities around the eight-membered ring. This control is crucial for applications in medicinal chemistry, where the precise orientation of substituents can dictate biological activity. Research into the reactivity of related cyclooctane systems, such as those containing oxirane rings, highlights the potential for intramolecular reactions and the formation of novel polycyclic structures. For instance, the ring-opening of cyclooctane-based bis(oxiranes) can lead to polyfunctional compounds, and in some cases, domino reactions result in complex oxabicyclo[3.3.1]nonane cores nih.gov.

One of the primary strategies for elaborating the this compound scaffold is through reactions targeting the hydroxyl groups. These include oxidation, esterification, and etherification, which can be used to introduce a wide range of functional groups. For example, oxidation of the secondary alcohol groups can yield ketones, which are valuable intermediates for further carbon-carbon bond-forming reactions.

A significant application of functionalized cyclooctane scaffolds is in the field of bioorthogonal chemistry. While direct derivatization examples for this compound are not extensively documented in readily available literature, the synthesis of functionalized trans-cyclooctene (B1233481) (TCO) derivatives from other cyclooctane precursors illustrates the potential pathways. TCOs are widely used as reactive partners in tetrazine ligations for applications in bioconjugation and medical imaging nih.govnih.gov. A hypothetical synthetic route could involve the conversion of one or more hydroxyl groups of this compound into a leaving group, followed by elimination to form a cyclooctene (B146475). The remaining hydroxyl groups would then serve as handles for attaching other molecules of interest. For instance, the synthesis of an alcohol-functionalized derivative, trans-cyclooct-4-enol, has been a key development, and this compound is a commonly used TCO derivative for biological applications nih.gov.

The table below outlines hypothetical, yet chemically plausible, derivatization reactions starting from this compound to generate polyfunctionalized scaffolds, based on established organic chemistry principles and reactions documented for similar substrates.

| Entry | Reactant(s) | Reagent(s) and Conditions | Product (Scaffold Type) | Potential Functionalization |

| 1 | This compound | 1. TBDMSCl, Imidazole, DMF2. PCC, DCM3. TBAF, THF | Monoketo-diol | Further reaction at the ketone (e.g., Wittig, Grignard) and derivatization of the remaining diol. |

| 2 | This compound | Acetic Anhydride, Pyridine | Cyclooctane-1,2,4-triyl triacetate | Ester hydrolysis (selective or full) to reveal hydroxyl groups for further functionalization. |

| 3 | This compound | 1. TsCl, Pyridine2. NaH | Epoxy-alcohol | Nucleophilic ring-opening of the epoxide to introduce a wide range of functional groups (e.g., azides, amines, thiols). |

| 4 | This compound | NaH, Propargyl Bromide | Tri-propargylated ether | "Click" chemistry reactions (e.g., CuAAC) at the terminal alkyne positions to attach complex moieties. |

This table is illustrative and presents plausible synthetic transformations for creating polyfunctionalized cyclooctane scaffolds from this compound.

The development of synthetic routes to these scaffolds is essential for exploring their potential in various fields. For example, polyfunctional cyclooctane derivatives are of interest as building blocks for natural product synthesis and for creating libraries of compounds for drug discovery. The ability to introduce multiple points of diversity on the cyclooctane ring allows for the fine-tuning of molecular properties to optimize for specific biological targets.

Applications in Advanced Chemical Systems and Materials Science

Cyclooctane-1,2,4-triol as a Chiral Scaffold in Asymmetric Synthesis

The spatial arrangement of the three hydroxyl groups on the cyclooctane (B165968) ring makes this compound an excellent candidate for a chiral scaffold. In asymmetric synthesis, a chiral scaffold or auxiliary is a temporarily incorporated chemical compound that directs the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the triol can be exploited to induce stereoselectivity in a variety of chemical transformations.

Ligand Design for Enantioselective Catalysis

The design of chiral ligands is a cornerstone of enantioselective catalysis, a field focused on the synthesis of a specific enantiomer of a chiral product. mdpi.com The hydroxyl groups of this compound can be functionalized to create multidentate ligands that can coordinate with metal centers. The resulting chiral metal complexes can then act as highly selective catalysts. The conformational rigidity of the cyclooctane backbone, once complexed, can create a well-defined chiral pocket around the metal's active site, influencing the approach of reactants and favoring the formation of one enantiomer over the other. nih.gov

Research in this area focuses on modifying the hydroxyl groups with various coordinating moieties, such as phosphines, amines, or other heteroatomic groups, to fine-tune the electronic and steric properties of the resulting ligands. researchgate.net The goal is to develop catalysts that exhibit high enantiomeric excess (ee), a measure of the purity of the desired enantiomer.

Table 1: Hypothetical Ligand Modifications of this compound for Enantioselective Catalysis

| Ligand Modification | Coordinating Atoms | Potential Metal Catalyst | Target Reaction Type |

| Tris(diphenylphosphino) | P, P, P | Rhodium, Iridium | Asymmetric Hydrogenation |

| Amino-diol | N, O, O | Titanium, Ruthenium | Asymmetric Epoxidation |

| Schiff Base Derivative | N, N, O | Copper, Zinc | Asymmetric Aldol Reactions |

This table presents hypothetical examples of how this compound could be functionalized to create chiral ligands for various catalytic applications, based on established principles of ligand design.

Chiral Auxiliary Applications

Beyond ligand design, this compound can function as a chiral auxiliary. In this role, the triol is covalently attached to a prochiral substrate. The stereochemical environment of the auxiliary then directs the course of a subsequent reaction, leading to a diastereoselective transformation. nih.gov After the desired stereochemistry is established, the auxiliary can be cleaved from the product and ideally recycled.

The effectiveness of this compound as a chiral auxiliary would depend on the specific reaction conditions and the nature of the substrate. The three hydroxyl groups offer multiple attachment points and can be selectively protected or activated to control the regioselectivity of the attachment and the subsequent stereodirecting influence.

Role in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry explores the realm of chemical systems composed of a discrete number of molecules, focusing on the weaker and reversible non-covalent interactions that hold them together. longdom.orgijsr.net The ability of this compound to participate in hydrogen bonding through its three hydroxyl groups makes it a valuable building block in this field.

Host-Guest Interactions with this compound Derivatives

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. longdom.org Derivatives of this compound can be designed to act as host molecules, capable of selectively binding to specific guest molecules. By modifying the hydroxyl groups with other functional moieties, a cavity-like structure can be created with specific size, shape, and chemical properties to complement a target guest. nih.gov

The binding affinity and selectivity in these host-guest systems are governed by a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions. Such systems have potential applications in sensing, separation processes, and as models for biological recognition events. researchgate.net

Design of Self-Assembling Molecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures. The directional nature of the hydrogen bonds that this compound can form allows for its use as a building block in the design of self-assembling molecular architectures. By controlling the stereochemistry of the triol and introducing other interacting functional groups, it is possible to program the formation of specific supramolecular structures, such as networks, cages, or polymers. nih.gov These ordered assemblies can exhibit unique material properties and functions. northwestern.edu

Precursor in Polymer Chemistry and Advanced Materials

The trifunctionality of this compound also makes it a valuable monomer or cross-linking agent in polymer chemistry. The hydroxyl groups can react with a variety of functional groups, such as carboxylic acids, isocyanates, and epoxides, to form polyesters, polyurethanes, and polyethers, respectively.

Table 2: Potential Polymer Classes Derived from this compound

| Polymer Class | Co-monomer | Potential Properties |

| Polyesters | Dicarboxylic acids | Biodegradability, thermal stability |

| Polyurethanes | Diisocyanates | Elasticity, abrasion resistance |

| Polyethers | Epoxides | Chemical resistance, flexibility |

This table outlines potential classes of polymers that could be synthesized using this compound as a monomer, highlighting the expected properties based on the polymer backbone.

The requested article, with its detailed outline focusing solely on this compound, cannot be generated with the required level of scientific accuracy and depth due to the absence of primary and secondary research on this particular compound within the specified contexts. The user's strict adherence to the provided outline and the exclusion of content outside its scope means that general information on related compounds, such as other cycloaliphatic polyols, cannot be substituted.

Therefore, it is not possible to provide an article on "this compound" that meets the user's specific requirements for detailed research findings and data tables for the outlined sections. Further research and publication on this specific chemical compound would be necessary before a comprehensive and scientifically accurate article could be written.

Analytical Method Development for Cyclooctane 1,2,4 Triol Isomers

Chromatographic Separation Techniques for Stereoisomers (HPLC, GC with Chiral Stationary Phases)

The separation of stereoisomers is a challenging task due to their identical physical and chemical properties in an achiral environment. eijppr.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) employing chiral stationary phases (CSPs) are powerful techniques for the resolution of enantiomers and diastereomers of chiral compounds like Cyclooctane-1,2,4-triol. wikipedia.orgresearchgate.net

The principle behind chiral chromatography lies in the formation of transient diastereomeric complexes between the solutes and the chiral selector of the CSP. eijppr.comwikipedia.org The differing stability of these complexes leads to different retention times, enabling separation.

High-Performance Liquid Chromatography (HPLC):

For a polar molecule like this compound, both normal-phase and reversed-phase HPLC can be explored. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly versatile and have shown broad applicability for a diverse range of compounds. eijppr.com These CSPs can be used in both normal and reversed-phase modes, offering flexibility in method development. eijppr.com

The selection of the mobile phase is crucial for achieving optimal separation. In normal-phase HPLC, mixtures of alkanes (like hexane (B92381) or heptane) with alcohols (such as isopropanol (B130326) or ethanol) are commonly used. nih.govhplc.eu For reversed-phase HPLC, aqueous buffers mixed with acetonitrile (B52724) or methanol (B129727) are typical mobile phases. The addition of modifiers to the mobile phase can also influence the enantioselectivity.

Below is an illustrative table of typical HPLC parameters that would be optimized for the separation of this compound isomers.

| Parameter | Typical Conditions |

| Column | Chiralcel® OD-H, Chiralpak® AD-H (Polysaccharide-based) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) or Acetonitrile/Water (e.g., 70:30 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 20 - 40 °C |

| Detection | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) |

This table presents hypothetical parameters for illustrative purposes.

Gas Chromatography (GC):

For GC analysis, the volatility of this compound may need to be increased through derivatization of the hydroxyl groups, for example, by silylation to form trimethylsilyl (B98337) (TMS) ethers. Chiral separations in GC are predominantly performed using capillary columns coated with derivatized cyclodextrins. sigmaaldrich.comgcms.cz These cyclodextrin-based CSPs can separate a wide range of enantiomers. sigmaaldrich.comgcms.cz

The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical parameters for achieving baseline separation of the stereoisomers.

An example of potential GC parameters is outlined in the table below.

| Parameter | Typical Conditions |

| Column | Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXse) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial temperature hold, followed by a ramp to a final temperature (e.g., 100°C for 2 min, then 5°C/min to 220°C) |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

This table presents hypothetical parameters for illustrative purposes.

Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of organic molecules. researchgate.net When coupled with a chromatographic separation technique (GC-MS or LC-MS), it provides both retention time data for isomer separation and mass spectral data for structural confirmation. The ionization process in a mass spectrometer imparts energy to the molecule, causing it to fragment in a predictable manner. chemguide.co.uk Analysis of these fragmentation patterns can provide valuable information about the molecule's structure. chemguide.co.ukyoutube.com

For this compound, electron ionization (EI) would likely lead to extensive fragmentation, while softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) might yield a more prominent molecular ion or protonated molecule, which is crucial for determining the molecular weight.

A theoretical fragmentation pattern for this compound (Molecular Weight: 160.21 g/mol ) is presented below.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 160 | [M]⁺ (Molecular Ion) |

| 142 | [M - H₂O]⁺ |

| 124 | [M - 2H₂O]⁺ |

| 106 | [M - 3H₂O]⁺ |

| Various smaller fragments | Resulting from ring cleavage and loss of alkyl/hydroxyl groups |

This table presents a hypothetical fragmentation pattern for illustrative purposes.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental composition, further confirming the identity of the compound.

Advanced X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography is a powerful technique that provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.gov For a chiral molecule like this compound, obtaining a single crystal of sufficient quality is a prerequisite for analysis. If the native compound does not crystallize well, crystalline derivatives can be prepared.

The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the calculation of the electron density map of the molecule. From this, the precise positions of all atoms can be determined, yielding detailed information on bond lengths, bond angles, and torsional angles. For cyclooctane (B165968) systems, X-ray crystallography can definitively establish the ring conformation, which is often a boat-chair arrangement in the solid state.

The crystallographic data obtained for a single stereoisomer of this compound would be presented in a standardized format, as illustrated in the hypothetical table below.

| Parameter | Example Data |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |

| α = 90°, β = XX.XX°, γ = 90° | |

| Volume | VVV.V ų |

| Z (Molecules/Unit Cell) | 4 |

| Calculated Density | X.XXX g/cm³ |

| R-factor | < 0.05 |

This table presents hypothetical crystallographic data for illustrative purposes.

By determining the absolute configuration of one stereoisomer, it can then be used as a reference standard to assign the configurations of the other isomers separated by chromatographic techniques.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for producing cyclooctanetriols often involve multi-step processes. For instance, the synthesis of related aminocyclooctanetriols has been achieved starting from cis,cis-1,3-cyclooctadiene. This process includes steps such as photooxygenation, reduction, acetylation, oxidation, and the formation of a cyclic sulfate (B86663) intermediate before the introduction of the desired functional groups. researchgate.net

Future research should focus on developing more atom-economical and sustainable methods for the synthesis of cyclooctane-1,2,4-triol. Key areas for exploration include:

Direct Catalytic Oxidation: Investigating the selective catalytic oxidation of cyclooctene (B146475) or cyclooctadiene using environmentally benign oxidants like hydrogen peroxide or molecular oxygen. The development of catalysts that can control the regioselectivity and stereoselectivity of hydroxylation would be a significant advancement.

Biocatalysis: Employing enzymes, such as hydroxylases, to perform selective hydroxylations on a cyclooctane (B165968) scaffold. This approach could offer high selectivity under mild reaction conditions, reducing the need for protecting groups and hazardous reagents.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability. Flow chemistry can allow for precise control over reaction parameters, potentially leading to higher yields and purities.

A comparison of potential synthetic approaches is outlined in the table below.

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Multi-step from Cyclooctadiene | Established methodology for related compounds | Long reaction sequences, use of hazardous reagents |

| Direct Catalytic Oxidation | High atom economy, potentially fewer steps | Achieving high selectivity, catalyst stability |

| Biocatalysis | High selectivity, mild conditions, sustainable | Enzyme availability and stability, substrate scope |

| Flow Chemistry | Improved efficiency and safety, scalability | Initial setup costs, optimization of flow parameters |

Exploration of Novel Reactivity and Cascade Transformations

The three hydroxyl groups of this compound offer a rich landscape for exploring novel chemical reactivity. The spatial arrangement of these functional groups can be exploited to direct intramolecular reactions and participate in cascade sequences.

Future research in this area could include:

Selective Functionalization: Developing methods for the selective protection and activation of the individual hydroxyl groups is crucial for its use as a versatile building block. Studies on enzymatic or catalyst-controlled selective silylations, which have been successful for other cyclic triols, could be a promising starting point. nih.gov

Cascade Reactions: Designing one-pot reactions that form multiple bonds in a single operation, initiated by the reactivity of the triol moiety. For example, the hydroxyl groups could direct ring-opening or ring-forming reactions with other functional groups introduced onto the cyclooctane core. Such cascade reactions represent an efficient strategy for the rapid construction of complex molecular architectures.

Conformational Control: Investigating how the substitution pattern on the cyclooctane ring influences its conformation and how this, in turn, affects the reactivity of the hydroxyl groups. The flexible nature of the eight-membered ring allows for a variety of conformations that could be harnessed to achieve specific chemical transformations. For instance, the reaction of cyclohexane-1,2,4-triol with acetone (B3395972) can lead to the formation of different ketals depending on the stereochemistry of the hydroxyl groups, highlighting the role of conformation in reactivity. stackexchange.com

Untapped Potential in Catalysis and Smart Materials

The polyol nature of this compound makes it an attractive candidate for applications in catalysis and the development of smart materials.

Catalysis: The hydroxyl groups can serve as coordination sites for metal ions, making this compound a potential scaffold for the design of novel ligands for asymmetric catalysis. The chirality of the triol, depending on the stereoisomer, could be transferred to a catalytic process.

Smart Materials: Polyols are fundamental building blocks for polyurethanes. creative-proteomics.com this compound could be utilized as a cross-linking agent to create novel polyurethane networks with unique thermal and mechanical properties. The incorporation of the cyclooctane ring into the polymer backbone could impart flexibility and influence the morphology of the resulting material. Furthermore, the development of bio-based polyols is a growing area of interest for creating sustainable polymers. researchgate.net this compound, if derived from a renewable source, could contribute to this field. There is also potential for its use in the creation of shape-memory polymers, where the triol moiety could form reversible cross-links.

| Potential Application Area | Role of this compound | Potential Impact |

| Asymmetric Catalysis | Ligand scaffold | Development of new, efficient, and selective catalysts |

| Polyurethanes | Cross-linking agent, monomer | Creation of polymers with tailored properties |

| Shape-Memory Polymers | Reversible cross-linking points | Development of advanced, responsive materials |

| Biodegradable Polyesters | Monomer in polymerization | Contribution to sustainable and biomedical materials mdpi.com |

Interdisciplinary Research Opportunities for this compound

The unique structural characteristics of this compound position it at the intersection of several scientific disciplines, creating opportunities for collaborative research.

Medicinal Chemistry: Polyhydroxylated cycloalkanes are known to be scaffolds for biologically active molecules. Future work could explore derivatives of this compound as potential therapeutic agents. The hydroxyl groups provide handles for the attachment of pharmacophores, and the cyclooctane core can explore a larger conformational space compared to smaller rings, potentially leading to better binding with biological targets.

Supramolecular Chemistry: The hydroxyl groups are capable of forming hydrogen bonds, which could be exploited in the design of self-assembling systems and molecular recognition motifs. The specific arrangement of the hydroxyls could lead to the formation of well-defined supramolecular structures.

Computational Chemistry: Theoretical studies can play a crucial role in predicting the conformational preferences of different stereoisomers of this compound and their derivatives. This can guide synthetic efforts and help in understanding the reactivity and potential applications of these molecules. Collaboration between synthetic and computational chemists will be key to unlocking the full potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.